1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine, also known as 1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethanamine, is a chemical compound classified under the oxadiazole family. Oxadiazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This specific compound features an isopropyl group at the third position of the oxadiazole ring and an ethylamine group at the first position, typically forming a trifluoroacetate salt for stability and solubility in various solvents .
The synthesis of 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine involves several key steps:
These methods demonstrate the versatility of synthetic routes available for constructing oxadiazole derivatives.
The molecular structure of 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine can be represented as follows:
The structure features a five-membered oxadiazole ring with substituents that contribute to its biological activity and solubility properties .
The chemical reactivity of 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine can be analyzed through its potential interactions in various chemical environments:
These reactions highlight its versatility in synthetic chemistry and potential applications in medicinal chemistry.
The mechanism by which 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine exerts its biological effects is not fully elucidated but likely involves interaction with specific molecular targets. It may modulate enzyme activity or receptor interactions leading to biological responses. Detailed biochemical studies are necessary to clarify these mechanisms .
The physical and chemical properties of 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine are crucial for understanding its behavior in various applications:
Chemical properties include stability under standard laboratory conditions but may vary depending on environmental factors such as pH and temperature .
The applications of 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine span several fields:
This compound exemplifies the growing interest in oxadiazole derivatives within pharmaceutical research due to their diverse biological activities and potential therapeutic applications.
1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine represents a structurally specialized derivative within the 1,2,4-oxadiazole heterocyclic family. Its core scaffold combines a planar, electron-deficient aromatic ring with strategically positioned substituents: an isopropyl group at the C3 position and an aminoethyl side chain at C5. This configuration creates a stereoelectronically unique pharmacophore, enabling specific interactions with biological targets. The compound's significance stems from the intrinsic bioisosteric properties of the 1,2,4-oxadiazole ring, which serves as a metabolically stable surrogate for labile ester or amide functionalities while maintaining hydrogen-bonding capacity crucial for target engagement [10]. Its emergence aligns with contemporary drug discovery paradigms seeking novel chemotypes to address complex disease targets, particularly within neurological disorders and infectious diseases where preliminary evidence suggests targeted activity [6].
The 1,2,4-oxadiazole heterocycle has emerged as a privileged scaffold in medicinal chemistry due to its exceptional bioisosteric versatility and balanced pharmacokinetic properties. This five-membered ring system (O/N/N/C/C) exhibits moderate dipole moments (~3-4 Debye) that facilitate dipole-dipole interactions with biological targets, while its aromatic character provides metabolic stability superior to typical amide isosteres [10]. Crucially, the scaffold demonstrates bioisosteric equivalence to ester and amide functionalities, serving as a hydrolytically stable replacement in protease-labile compounds. This property is exemplified in FDA-approved drugs like the antiviral pleconaril and the muscular dystrophy therapeutic ataluren, where the oxadiazole ring maintains critical pharmacophore geometry while resisting enzymatic degradation [6] [10].
Table 1: Clinically Approved Drugs Containing 1,2,4-Oxadiazole Core
Drug Name | Therapeutic Category | Biological Target | Key Structural Feature |
---|---|---|---|
Pleconaril | Antiviral | Picornavirus capsid | 3-(3-Methylisoxazol-5-yl) substitution |
Ataluren | Muscular dystrophy | Ribosomal stop-codon read-through | 3,5-Diaryl substitution |
Fasiplon | Anxiolytic | GABA_A receptor | 3-Trifluoromethyl substitution |
Oxolamine | Antitussive | Airway sensory nerves | 3-Phenyl substitution |
Natural products further validate the scaffold's biological relevance, with marine alkaloids phidianidine A/B and plant-derived quisqualic acid demonstrating the oxadiazole's presence in evolutionarily optimized bioactive molecules. These natural derivatives exhibit potent in vitro activities, including cytotoxic effects against mammalian cell lines (e.g., HeLa, CaCo-2) and selective agonism at glutamate receptors and chemokine receptors [10]. The structural diversity of these bioactive molecules underscores the scaffold's adaptability to diverse target landscapes – a property leveraged in designing 1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethanamine derivatives.
The 1,2,4-oxadiazole pharmacophore transitioned from chemical curiosity to therapeutic workhorse over a century-long trajectory. First synthesized in 1884 by Tiemann and Krüger through azoxime rearrangements, the heterocycle remained largely unexplored until the mid-20th century when its photochemical rearrangements sparked pharmaceutical interest [10]. The 1960s marked a watershed with the introduction of oxolamine as a first-in-class antitussive agent, validating the scaffold's drug-like properties and safety profile in humans. This breakthrough initiated systematic exploration of structure-activity relationships (SAR) across therapeutic domains.
The 1980s-2000s witnessed exponential growth in oxadiazole medicinal chemistry, driven by two key developments: (1) recognition of its bioisosteric utility in peptide mimetics and prodrug design, and (2) advanced synthetic methodologies enabling efficient library generation. Microwave-assisted cyclizations using TBAF catalysts notably reduced reaction times from >12 hours to <30 minutes while improving yields to >85%, accelerating SAR exploration [10]. Contemporary research focuses on targeted diversification at both C3 and C5 positions to optimize pharmacokinetic and pharmacodynamic properties. The 3-isopropyl substitution pattern present in 1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethanamine represents a strategic evolution from early aryl/alkyl variants, balancing steric bulk and lipophilicity to enhance blood-brain barrier penetration – a critical requirement for central nervous system (CNS) targets [6].
The pharmacological profile of 1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethanamine is critically governed by substituent electronic and steric effects. The 3-isopropyl group exerts three primary influences:
Steric Optimization: Compared to bulkier tert-butyl or linear propyl groups, the branched isopropyl moiety (van der Waals volume ≈ 72 ų) optimally fills hydrophobic binding pockets in enzymatic targets like histone deacetylases (HDACs) and kinase domains without inducing conformational strain [8]. This is evidenced in glycine conjugation studies where 3-isopropyl derivatives showed 3-fold higher HDAC inhibition (IC₅₀ = 2.1 µM) versus 3-phenyl analogs (IC₅₀ = 6.7 µM) [8].
Electronic Modulation: The electron-donating isopropyl group (+I effect, σₚara = -0.15) elevates the π-electron density at C5, enhancing hydrogen-bond acceptor capacity of the adjacent ring nitrogen. This electronic perturbation is quantified in ¹³C NMR studies, where C5 chemical shifts in 3-isopropyl derivatives (δC ≈ 168.2 ppm) differ significantly from 3-phenyl analogs (δC ≈ 166.5 ppm) [2].
Lipophilicity Control: The aliphatic isopropyl group confers calculated logP values of 1.82-2.05 – within the optimal range for passive membrane permeability while avoiding excessive tissue accumulation. This contrasts with 3-trifluoromethyl derivatives (logP > 2.8) that exhibit plasma protein binding >95%, reducing free drug concentrations [6].
The C5 ethanamine side chain introduces a conformationally flexible pharmacophore that supports salt bridge formation with aspartate/glutamate residues in target proteins. Protonation of the terminal amine (pKₐ ≈ 9.2) enables ionic interactions, while the methylene spacer allows vectorial positioning within binding cavities. Structure-activity studies demonstrate that N-methylation (e.g., N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylamine) reduces antibacterial potency by 8-fold, underscoring the importance of hydrogen-bond donation from the primary amine [4].
Table 2: Influence of C3 Substituents on Compound Properties
C3 Substituent | Van der Waals Volume (ų) | Hammett σₚara | Calculated logP | HDAC8 IC₅₀ (µM) |
---|---|---|---|---|
Isopropyl | 72 | -0.15 | 1.82 | 2.1 |
Phenyl | 85 | 0.00 | 2.35 | 6.7 |
tert-Butyl | 91 | -0.20 | 2.48 | 1.9 |
Trifluoromethyl | 66 | 0.54 | 2.86 | 12.4 |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: